molecular formula C16H25N3O3S B486175 4-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)morpholine CAS No. 825608-12-6

4-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)morpholine

Cat. No.: B486175
CAS No.: 825608-12-6
M. Wt: 339.5g/mol
InChI Key: RQTQHBGXMDRHIC-UHFFFAOYSA-N
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Description

4-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)morpholine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a morpholine ring and a sulfonyl group attached to a piperazine ring, which is further substituted with a 2,6-dimethylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)morpholine typically involves multiple steps, starting with the preparation of the piperazine and morpholine rings. One common method involves the reaction of 2,6-dimethylphenylamine with piperazine in the presence of a suitable catalyst to form the intermediate 4-(2,6-dimethylphenyl)piperazine. This intermediate is then reacted with morpholine-4-sulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide
  • 4-(7,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine

Uniqueness

4-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)morpholine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

4-[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-14-4-3-5-15(2)16(14)17-6-8-18(9-7-17)23(20,21)19-10-12-22-13-11-19/h3-5H,6-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTQHBGXMDRHIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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